trans-1,4-Dichloro-2-butene

Organic Synthesis Macrocycles Stereochemistry

Trans-1,4-Dichloro-2-butene (CAS 110-57-6) is a halogenated alkene featuring a trans (E)-configured central double bond and two terminal chlorine atoms. This bifunctional, electron-deficient structure renders it a versatile C4 synthon in organic synthesis, valued for its capacity to undergo nucleophilic substitution, alkylation, and cross-coupling reactions.

Molecular Formula C4H6Cl2
Molecular Weight 124.99 g/mol
CAS No. 110-57-6
Cat. No. B041546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1,4-Dichloro-2-butene
CAS110-57-6
Synonyms(E)-1,4-Dichloro-2-butene;  trans-1,4-Dichloro-2-butene;  (E)-1,4-Dichloro-2-butene;  1,4-Dichloro-trans-2-butene;  trans-1,4-Dichloro-2-butene;  trans-1,4-Dichlorobuten-2-ene
Molecular FormulaC4H6Cl2
Molecular Weight124.99 g/mol
Structural Identifiers
SMILESCC(=C(C)Cl)Cl
InChIInChI=1S/C4H6Cl2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+
InChIKeyFQDIANVAWVHZIR-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M
Sol in alcohol, ether, acetone, benzene
SOL IN CHLOROFORM, ORGANIC SOLVENTS
In water, 850 mg/l @ 25 °C
In water , 580 mg/l @ 25 °C
Miscible with benzene, alc, carbon tetrachloride;  immiscible with ethylene glycol and glycerol.
Soluble in ether.
Water solubility = 580 mg/l at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Trans-1,4-Dichloro-2-butene (CAS 110-57-6): A Bifunctional C4 Building Block for Stereospecific Synthesis and Industrial Polymerization


Trans-1,4-Dichloro-2-butene (CAS 110-57-6) is a halogenated alkene featuring a trans (E)-configured central double bond and two terminal chlorine atoms. This bifunctional, electron-deficient structure renders it a versatile C4 synthon in organic synthesis, valued for its capacity to undergo nucleophilic substitution, alkylation, and cross-coupling reactions . As an intermediate in the industrial production of chloroprene and a precursor to various heterocycles, polymers, and pharmaceutical agents [1], its defined stereochemistry is critical for controlling reaction pathways and product architectures. The compound is commercially available, typically as a colorless to light yellow liquid with a purity specification of min. 95.0% (GC) .

Geometry

Stereodefined trans (E) olefin for stereospecific synthesis

Function

Bifunctional C4 building block with two terminal chlorine sites

Purity

Assayed purity for reproducible reaction outcomes

Coupling

Supports nucleophilic substitution, alkylation, and cross-coupling

Why Generic '1,4-Dichloro-2-butene' is an Inadequate Procurement Specification


Procuring an undefined mixture of 1,4-dichloro-2-butene isomers (CAS 764-41-0) introduces significant and unacceptable variability into synthetic and industrial processes. The cis and trans isomers (CAS 1476-11-5 and 110-57-6, respectively) are not interchangeable; their distinct geometries around the central double bond dictate divergent reaction pathways, product stereochemistry, and material properties [1]. As detailed in Section 3, the trans isomer specifically enables the formation of unique macrocyclic frameworks and achieves higher enantioselectivity in asymmetric catalysis, outcomes that are unattainable or significantly diminished with the cis counterpart [2]. Furthermore, in polymer synthesis, the trans isomer's inability to undergo intramolecular cyclization is a requisite feature for generating linear, high-molecular-weight polymeric quaternary salts [3]. Substitution with a cis/trans mixture, or with a non-olefinic analog like 1,4-dichlorobutane, would forfeit the critical alkene geometry necessary for these reactions, leading to failed syntheses, lower yields, and compromised product quality.

Mixed Isomers
Undefined cis/trans mixture (CAS 764-41-0) leads to divergent reaction pathways and unpredictable product stereochemistry.
cis-Isomer
cis geometry favors intramolecular cyclization, which may prevent formation of linear polymers or seven-membered carbocycles required for specific targets.
Saturated Analog
1,4-dichlorobutane lacks the alkene geometry essential for stereospecific alkylations, asymmetric catalysis, and polymer cross-linking applications.

Quantitative Differentiation of Trans-1,4-Dichloro-2-butene (110-57-6) Against Key Comparators


Stereospecific Divergence in Bis-Alkylation: 65% Yield to 1,4-Cycloheptadiene Framework

In a direct head-to-head comparison, the reaction of α,α-dilithiated allyl phenyl sulfone with trans-1,4-dichloro-2-butene leads exclusively to a divinylcyclopropane intermediate that, upon refluxing in xylenes, rearranges to afford a 1,4-cycloheptadiene system in a 65% overall yield from allyl phenyl sulfone. In stark contrast, the identical reaction with cis-1,4-dichloro-2-butene produces a cyclopentene product via a different mechanistic pathway [1].

Bis-Alkylation Outcome
Head-to-head
Target (trans): 65% yield, 1,4-cycloheptadiene
Comparator (cis): cyclopentene product
Supports macrocycle synthesis route selection; cis isomer does not deliver the seven-membered framework.
Reaction with α,α-dilithiated allyl phenyl sulfone; THF, -78°C then reflux xylenes.
Organic Synthesis Macrocycles Stereochemistry Alkylation

Divergent Alkylation Fate with Pyrazoles: Intermolecular Polyquaternization vs. Intramolecular Cyclization

Under phase-transfer catalyzed (PTC) alkylation conditions, trans-1,4-dichloro-2-butene reacts with pyrazoles to yield intermediate 1-(4-chloro-2-butenyl)pyrazoles that are incapable of intramolecular cyclization. Instead, upon prolonged standing, they undergo intermolecular polyquaternization to form polymeric salts. In direct contrast, the corresponding reaction with cis-1,4-dichloro-2-butene yields bicyclic salts via intramolecular cyclization [1].

Alkylation with Pyrazoles
Head-to-head
Trans: intermolecular polyquaternization
Cis: intramolecular cyclization to bicyclic salt
Critical for linear polymer architecture; trans avoids cyclization required for ionene synthesis.
PTC alkylation with pyrazoles; prolonged standing promotes polymerization.
Heterocyclic Chemistry Polymer Synthesis Alkylation Phase-Transfer Catalysis

Superior Enantioselectivity in Asymmetric Allylic Alkylation (AAA): 77% ee vs. Lower Selectivity with cis-Isomer

In a direct comparison of Cu-catalyzed asymmetric allylic alkylation with cyclohexylmagnesium chloride, trans-1,4-dichloro-2-butene achieves significantly higher enantioselectivity. The reaction with the trans isomer yields the product (R)-3a with an enantiomeric excess (ee) of 77% (under optimized conditions of 3 mol% CuTC/L5 catalyst loading), whereas the reaction with cis-1,4-dichloro-2-butene results in a substantial loss of enantioselectivity due to steric or energetically competitive interactions with the catalyst [1].

Enantioselectivity AAA
Head-to-head
77% ee (R-enantiomer)
Reported higher enantioselectivity vs cis isomer; supports asymmetric synthesis workflow.
Cu-catalyzed addition of cyclohexylMgCl; ee may vary with ligand optimization.
Asymmetric Catalysis C-C Bond Formation Copper Catalysis Chiral Synthesis

Essential Building Block for Cross-Linked Ionene Polymers for Water Treatment

Trans-1,4-dichloro-2-butene is a specifically claimed monomer for synthesizing novel ionene chloride polymers. Patent data reveals that trans-1,4-dichloro-2-butene-dimethylamine ionene chloride polymers can be cross-linked with ethylene diamine at a specific formula weight ratio of polymer to cross-linker between 20:1 and 100:1 [1]. This specific application is not disclosed for the cis-isomer or for the mixed isomer product, indicating that the trans geometry is a critical feature for achieving the desired polymer architecture and performance in applications such as water clarification, sludge dewatering, and emulsion breaking [1].

Ionene Polymer Patent
Class-level
Cross-linker ratio polymer:ethylene diamine 20:1 to 100:1
Patent-specific application context; trans geometry required for cross-linkable linear ionenes.
U.S. Patent 6,855,776; data to verify for specific copolymer formulations.
Polymer Chemistry Water Treatment Flocculants Cross-linking

High-Value Application Scenarios for Trans-1,4-Dichloro-2-butene (CAS 110-57-6)


Stereospecific Synthesis of 7-Membered Carbocycles and Macrocycles

For medicinal chemists and synthetic organic chemists building 1,4-cycloheptadiene frameworks, the use of trans-1,4-dichloro-2-butene is non-negotiable. The 65% overall yield to the cycloheptadiene system via bis-alkylation is a direct result of its trans stereochemistry, a product that cannot be obtained from the cis-isomer . Procuring the pure trans-isomer ensures access to this specific synthetic pathway and scaffold.

Asymmetric Synthesis of Chiral Homoallylic Building Blocks

In any program requiring the asymmetric allylic alkylation (AAA) of a 1,4-bishalo-2-butene substrate, trans-1,4-dichloro-2-butene is the strongly preferred starting material. Its ability to deliver the chiral product with up to 77% enantiomeric excess, in contrast to the poorly selective cis-isomer, directly impacts the efficiency and outcome of chiral pool synthesis . This is a key differentiator for procurement in asymmetric catalysis and medicinal chemistry.

Synthesis of Polymeric Quaternary Salts and Ionenes for Industrial Water Treatment

For polymer chemists developing flocculants, coagulants, and ionene polymers, trans-1,4-dichloro-2-butene provides a route to specific linear, cross-linkable architectures. Its inability to undergo intramolecular cyclization, as opposed to the cis-isomer, is the mechanistic basis for its utility in forming polymeric quaternary salts with 1,2,4-triazole and dimethylamine-based ionenes [1]. These polymers have established utility in water clarification and sludge dewatering [1].

Alkylation of Purines for Pharmaceutical Intermediate Synthesis

The compound is a validated reagent for the alkylation of adenine to yield 9-alkylpurines , a key transformation in the synthesis of certain pharmaceutical agents. The stereochemistry of the trans-isomer may influence the orientation and subsequent reactivity of the alkylated purine intermediate, although a direct comparative study with the cis-isomer was not identified for this specific reaction. The known use of trans-1,4-dichloro-2-butene in this context supports its selection for related nucleoside and nucleotide analog research.

Application
Selection Property
Validation Focus
Stereospecific carbocycle synthesis
Trans geometry control
Macrocycle scaffold formation
Asymmetric allylic alkylation
Substrate geometry
Enantioselectivity context
Polymeric ionene synthesis
Intermolecular polymerization capability
Linear polymer architecture
Purine alkylation
Bifunctional alkylation reagent
Intermediate orientation context

Technical Documentation Hub

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38 linked technical documents
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